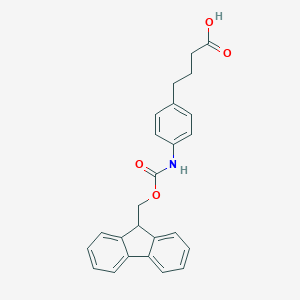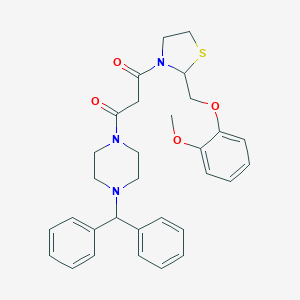
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antimicrobial, and antitumor activities. It has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the study of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-. One direction could be the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction could be the development of new synthetic methods for the production of this compound, which could improve its yield and purity. Additionally, the study of its mechanism of action and its interactions with other compounds could provide valuable insights into its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the reaction of diphenylmethane with 2-(2-methoxyphenoxy)acetic acid, followed by the formation of an intermediate thiazolidine ring. The final product is obtained through the reaction of the intermediate with 1,3-dibromo-2-propanone. The synthesis process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
161364-78-9 |
|---|---|
Molekularformel |
C31H35N3O4S |
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione |
InChI |
InChI=1S/C31H35N3O4S/c1-37-26-14-8-9-15-27(26)38-23-30-34(20-21-39-30)29(36)22-28(35)32-16-18-33(19-17-32)31(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-15,30-31H,16-23H2,1H3 |
InChI-Schlüssel |
FRFGTFWHWJMSFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]thiazoli din-3-yl]propane-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



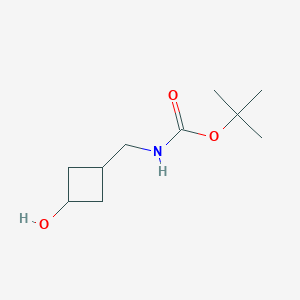
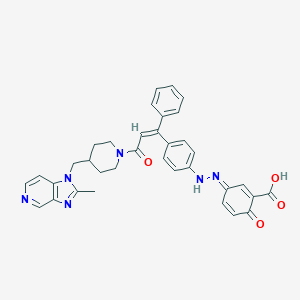
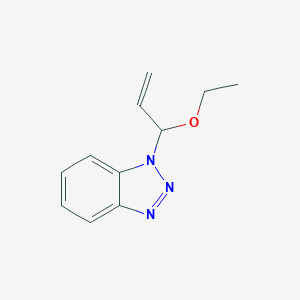


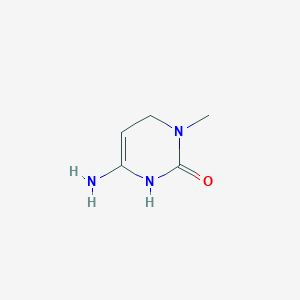
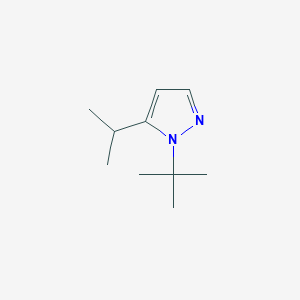

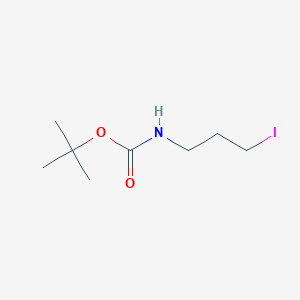


![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

